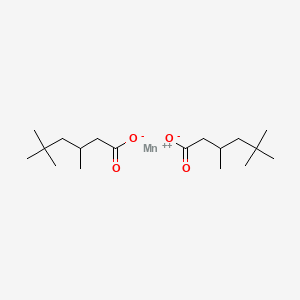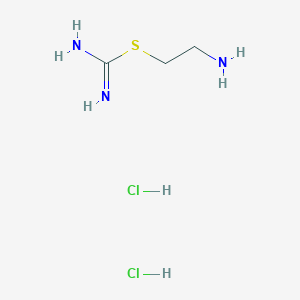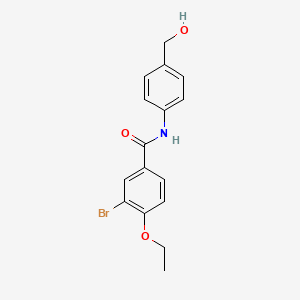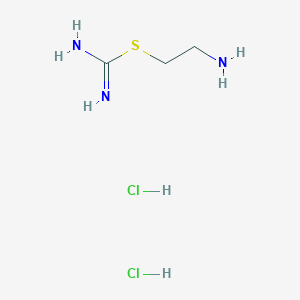
Histamine, N-acetyl-5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histamine, N-acetyl-5-chloro- is a derivative of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Histamine, N-acetyl-5-chloro- typically involves the acetylation of histamine followed by chlorination
Industrial Production Methods: In an industrial setting, the production of Histamine, N-acetyl-5-chloro- may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Histamine, N-acetyl-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-acetyl-5-chloro-2-imidazolone.
Reduction: Formation of N-acetyl-5-chloro-2-imidazolidine.
Substitution: Formation of N-acetyl-5-azidohistamine.
Wissenschaftliche Forschungsanwendungen
Histamine, N-acetyl-5-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies of histamine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Histamine, N-acetyl-5-chloro- involves its interaction with histamine receptors, particularly H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses such as vasodilation, gastric acid secretion, and neurotransmission. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Histamine: The parent compound, involved in allergic reactions and gastric acid secretion.
N-acetylhistamine: Similar in structure but lacks the chlorine atom.
5-chlorohistamine: Similar in structure but lacks the acetyl group.
Uniqueness: Histamine, N-acetyl-5-chloro- is unique due to the presence of both the acetyl and chlorine groups, which can influence its reactivity and interaction with biological targets. This dual modification can enhance its stability and specificity in binding to histamine receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H10ClN3O |
|---|---|
Molekulargewicht |
187.63 g/mol |
IUPAC-Name |
N-[2-(4-chloro-1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)9-3-2-6-7(8)11-4-10-6/h4H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
JZNUYVYWGHWLIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(N=CN1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


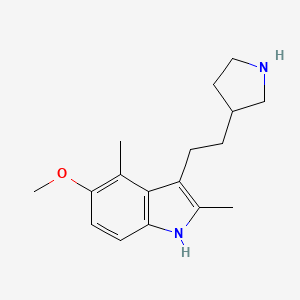
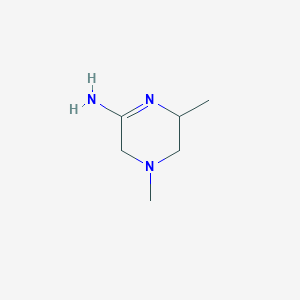
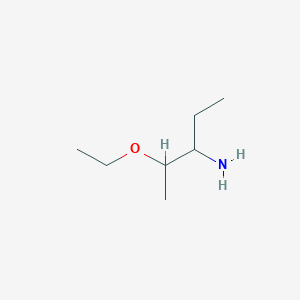
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
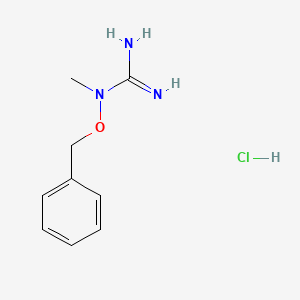
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
